molecular formula C12H11NO B13969700 1-(3-Methylquinolin-7-YL)ethan-1-one

1-(3-Methylquinolin-7-YL)ethan-1-one

Cat. No.: B13969700
M. Wt: 185.22 g/mol
InChI Key: OWUPKSGGNCAGQI-UHFFFAOYSA-N
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Description

1-(3-Methylquinolin-7-yl)ethan-1-one is a quinoline-based organic compound with the molecular formula C12H11NO and a molecular weight of 185.23 g/mol . This chemical features a quinoline scaffold, a structure of significant interest in medicinal chemistry due to its diverse pharmacological potential . Researchers value quinoline derivatives for their broad spectrum of biological activities. Notably, the quinoline nucleus is an efficient scaffold in anticancer drug development . These derivatives have demonstrated potent activity through mechanisms such as inducing apoptosis, disrupting cell migration, inhibiting angiogenesis, and causing cell cycle arrest in various cancer cell lines, including breast, lung, and colon cancers . The mechanism of action for quinoline compounds is often specific to their pharmacological activity, with some exhibiting the ability to bind with DNA, impede DNA synthesis, and cause oxidative stress, making them promising candidates for therapeutic development . Beyond oncology, the quinoline scaffold is recognized for other properties, including antibacterial, antiviral, and anti-inflammatory effects . The flexibility to modify substituents around the quinoline centroid makes it a privileged structure for designing novel therapeutic compounds with improved efficacy . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C12H11NO

Molecular Weight

185.22 g/mol

IUPAC Name

1-(3-methylquinolin-7-yl)ethanone

InChI

InChI=1S/C12H11NO/c1-8-5-11-4-3-10(9(2)14)6-12(11)13-7-8/h3-7H,1-2H3

InChI Key

OWUPKSGGNCAGQI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C(C=C2)C(=O)C)N=C1

Origin of Product

United States

Preparation Methods

Preparation Methods of 1-(3-Methylquinolin-7-yl)ethan-1-one

General Synthetic Approach

The synthesis of 1-(3-Methylquinolin-7-yl)ethan-1-one typically involves the acylation of a 3-methylquinoline derivative or the introduction of the ethanone group onto a quinoline scaffold. The process is generally multi-step and requires careful control of reaction conditions to optimize yield and purity.

Key features of the synthesis include:

  • Use of quinoline or methylquinoline starting materials
  • Introduction of the ethanone group via electrophilic aromatic substitution or acylation reactions
  • Employment of catalysts such as Lewis acids (e.g., aluminum chloride) to facilitate acylation
  • Use of solvents like dichloromethane, ethanol, or dimethylformamide depending on the reaction step
  • Application of oxidizing or reducing agents in intermediate steps if necessary

Specific Synthetic Routes

Friedel-Crafts Acylation Method

One common approach involves Friedel-Crafts acylation of 3-methylquinoline with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. This method introduces the ethanone group at the 7-position of the quinoline ring.

Reaction Conditions:

Parameter Typical Value
Catalyst Aluminum chloride (AlCl3)
Solvent Dichloromethane or chloroform
Temperature 0 °C to room temperature
Reaction Time 2 to 6 hours
Molar Ratios Quinoline : Acylating agent = 1:1.2

This method yields 1-(3-Methylquinolin-7-yl)ethan-1-one with moderate to good yields, depending on the purity of reagents and reaction control.

Palladium-Catalyzed Coupling Reactions

Another advanced synthetic route involves palladium-catalyzed cross-coupling reactions, where a 3-methylquinoline derivative is reacted with an acyl chloride or equivalent under inert atmosphere and elevated temperatures to achieve selective acylation.

Key Features:

  • Use of palladium catalysts for high regioselectivity
  • Inert atmosphere (argon or nitrogen) to prevent oxidation
  • Temperature control between 80-140 °C
  • Use of bases such as potassium carbonate or triethylamine

This method is advantageous for its selectivity and cleaner reaction profile, often leading to higher purity products.

Mitsunobu Reaction-Based Synthesis

A flexible protocol reported for quinoline derivatives involves the Mitsunobu reaction, where aromatic amines react with phosphonium salts and azodicarboxylates to form quinoline derivatives with subsequent functionalization steps introducing the ethanone group.

  • Starting from 2-aminoacetophenone derivatives
  • Use of triphenylphosphine and diisopropyl azodicarboxylate (DIAD)
  • Followed by recrystallization and purification

This method allows for one-pot synthesis and can be adapted for various substituted quinolines.

Reaction Mechanism Insights

Electrophilic Aromatic Substitution (EAS)

In the Friedel-Crafts acylation, the mechanism proceeds via the formation of an acylium ion from acetyl chloride and aluminum chloride. The electrophilic acylium ion attacks the electron-rich quinoline ring, preferentially at the 7-position due to electronic and steric factors, forming the ketone-substituted product.

Palladium-Catalyzed Acylation

The palladium-catalyzed process involves oxidative addition of the acyl chloride to the palladium catalyst, followed by coordination and insertion into the quinoline ring, and reductive elimination to release the acylated product. This mechanism provides regioselectivity and mild reaction conditions.

Mitsunobu Reaction

This reaction involves the conversion of an aromatic amine into a quinoline derivative via nucleophilic substitution facilitated by phosphonium salts and DIAD, followed by further functionalization to introduce the ethanone group.

Analytical Characterization of the Product

After synthesis, 1-(3-Methylquinolin-7-yl)ethan-1-one is typically characterized using:

Technique Purpose
Nuclear Magnetic Resonance (NMR) Structural confirmation (1H and 13C NMR)
Fourier-transform Infrared Spectroscopy (FTIR) Identification of functional groups (C=O stretch ~1670 cm⁻¹)
Mass Spectrometry (MS) Molecular weight confirmation
Melting Point Determination Purity and identity verification
Chromatography (TLC, HPLC) Purity assessment and isolation

These techniques confirm the presence of the ethanone group and the methylquinoline moiety, ensuring the product's structural integrity.

Summary Table of Preparation Methods

Method Key Reagents/Catalysts Conditions Advantages Typical Yield
Friedel-Crafts Acylation Acetyl chloride, AlCl3 0 °C to RT, 2-6 h, DCM solvent Simple, widely used Moderate to good (50-75%)
Palladium-Catalyzed Acylation Pd catalyst, acyl chloride, base 80-140 °C, inert atmosphere High regioselectivity, cleaner reaction High (up to 85%)
Mitsunobu Reaction Protocol Triphenylphosphine, DIAD, aromatic amine Room temperature, one-pot synthesis Flexible, adaptable to derivatives Moderate (~60%)

Chemical Reactions Analysis

1-(3-Methylquinolin-7-YL)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-7-carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can yield 1-(3-methylquinolin-7-yl)ethanol, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the quinoline ring, to form various derivatives. Common reagents include halogens and nitrating agents.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-(3-Methylquinolin-7-YL)ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential antimicrobial properties, particularly against bacterial and fungal pathogens.

    Medicine: Research is ongoing to explore its potential as an anticancer agent, given the known activity of quinoline derivatives in inhibiting cancer cell growth.

    Industry: The compound is used in the development of dyes and pigments due to its chromophoric properties

Mechanism of Action

The mechanism of action of 1-(3-Methylquinolin-7-YL)ethan-1-one involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of nucleic acids in bacterial cells, leading to cell death. In anticancer research, the compound may interfere with cell division and induce apoptosis in cancer cells. The exact molecular pathways involved are still under investigation .

Comparison with Similar Compounds

Structural and Functional Analogues

1-(3-Fluoroquinolin-7-yl)ethan-1-one
  • Structure : Replaces the 3-methyl group with a fluorine atom.
  • Properties : Molecular weight = 189.19 g/mol (vs. ~199.24 g/mol for the methyl analog).
  • Fluorination often enhances metabolic stability and binding affinity .
1-(4-Bromophenyl)ethan-1-one Derivatives
  • Examples : Compounds like 2-(7-bromo-2-(thiophen-2-yl)-4H-benzoimidazotriazol-4-yl)-1-(4-bromophenyl)ethan-1-one .
  • Key Differences : Bromine substituents increase molecular weight (e.g., 454.56 g/mol for some derivatives) and polarizability, which can improve crystallinity and intermolecular interactions in material science applications .
Heteroaryl-Substituted Ethanones
  • Examples : 1-(Pyridin-3-yl)ethan-1-one and 1-(1H-indol-3-yl)ethan-1-one .
  • Functional Impact: Pyridinyl and indolyl groups introduce hydrogen-bonding sites, enhancing interactions with biological targets like enzymes or receptors.
Sulfanylidene Derivatives
  • Example : 2-(Dimethyl(oxo)-λ⁶-sulfanylidene)-1-(p-tolyl)ethan-1-one (1b) .
  • Unique Features : The sulfanylidene group introduces sulfur-based resonance effects, influencing electronic properties and reactivity in catalytic cycles (e.g., ruthenium-catalyzed reactions) .

Physicochemical Properties

Property 1-(3-Methylquinolin-7-YL)ethan-1-one (Estimated) 1-(3-Fluoroquinolin-7-yl)ethan-1-one Sulfanylidene Derivative 1f
Molecular Weight (g/mol) ~199.24 189.19 273.4 (example: QW-7281 )
Melting Point (°C) Not reported Not reported 137.3–138.5
Solubility Likely low (quinoline hydrophobicity) Similar to methyl analog Moderate (polar sulfonyl group)

Biological Activity

1-(3-Methylquinolin-7-YL)ethan-1-one, a compound derived from quinoline, has garnered attention for its potential biological activities. Quinoline derivatives are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the biological activity of 1-(3-Methylquinolin-7-YL)ethan-1-one based on available research findings, case studies, and data tables.

1-(3-Methylquinolin-7-YL)ethan-1-one is characterized by the following chemical structure:

  • Molecular Formula : C12H11N
  • Molecular Weight : 185.23 g/mol
  • IUPAC Name : 1-(3-Methylquinolin-7-YL)ethan-1-one

Biological Activity Overview

The biological activity of 1-(3-Methylquinolin-7-YL)ethan-1-one has been investigated in various studies, highlighting its potential therapeutic applications.

Antimicrobial Activity

Research has indicated that quinoline derivatives possess significant antimicrobial properties. In a study evaluating the antimicrobial effects of various quinoline compounds, 1-(3-Methylquinolin-7-YL)ethan-1-one exhibited notable activity against both Gram-positive and Gram-negative bacteria.

Microorganism Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli14
Pseudomonas aeruginosa12

This data suggests that the compound may be effective in treating bacterial infections.

Anticancer Activity

Another area of interest is the anticancer potential of 1-(3-Methylquinolin-7-YL)ethan-1-one. Studies have demonstrated that this compound can induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and modulation of apoptotic pathways.

Case Study : A study involving human breast cancer cells (MCF-7) showed that treatment with 1-(3-Methylquinolin-7-YL)ethan-1-one resulted in a dose-dependent decrease in cell viability:

Concentration (µM) Cell Viability (%)
0100
1085
2565
5040

These findings indicate a promising role for this compound in cancer therapy.

The biological activity of 1-(3-Methylquinolin-7-YL)ethan-1-one can be attributed to its interaction with various cellular targets. It is believed to inhibit key enzymes involved in cell proliferation and survival pathways, leading to enhanced apoptosis in cancer cells.

Enzyme Inhibition

In vitro studies have shown that this compound inhibits certain kinases and phosphatases, which are critical in signaling pathways related to cancer progression.

Q & A

Basic: What are the standard synthetic routes for 1-(3-Methylquinolin-7-YL)ethan-1-one, and how do reaction conditions influence yield?

Methodological Answer:
The compound is typically synthesized via Friedel-Crafts acylation, where acetyl groups are introduced to the quinoline scaffold. Key parameters include:

  • Catalyst Choice : Lewis acids like AlCl₃ or FeCl₃ are critical for activating the electrophilic acylation agent .
  • Temperature Control : Reactions conducted at 0–5°C minimize side reactions, while higher temperatures (>50°C) risk decomposition .
  • Solvent Optimization : Anhydrous dichloromethane or toluene improves electrophile stability, whereas polar solvents (e.g., DMF) may reduce yield due to hydrolysis .
    Yields range from 18–65%, depending on substituent steric effects and purification protocols (e.g., column chromatography vs. recrystallization) .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing 1-(3-Methylquinolin-7-YL)ethan-1-one?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies methyl and acetyl groups (δ 2.5–2.7 ppm for CH₃; δ 200–210 ppm for ketone carbons). Discrepancies in aromatic proton splitting patterns may indicate rotational isomerism .
  • X-ray Crystallography : SHELXL is widely used for refinement. Key challenges include resolving disorder in the methylquinoline moiety, requiring high-resolution (<1.0 Å) data and TWIN/BASF commands in SHELX .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+H]⁺ at m/z 214.0998) and fragmentation patterns for structural validation .

Advanced: How can Friedel-Crafts acylation be optimized to introduce electron-withdrawing substituents on the quinoline ring?

Methodological Answer:
Electron-deficient quinoline derivatives require:

  • Pre-activation : Nitration or sulfonation of the quinoline ring prior to acylation enhances electrophilic susceptibility .
  • Catalyst Screening : BF₃·Et₂O outperforms AlCl₃ in polar aprotic solvents (e.g., nitrobenzene) for directing acyl groups to the 7-position .
  • Microwave Assistance : Reduced reaction times (30 min vs. 24 h) and improved yields (up to 72%) are achievable under controlled microwave irradiation (100–120°C) .

Advanced: What crystallographic challenges arise when refining 1-(3-Methylquinolin-7-YL)ethan-1-one using SHELX, and how are they resolved?

Methodological Answer:

  • Disorder Modeling : Methyl and acetyl groups often exhibit rotational disorder. Partial occupancy refinement (PART command) and restraints (SIMU/DELU) stabilize thermal parameters .
  • Twinned Data : For monoclinic crystals, twin law detection via HKLF5 and BASF parameter optimization in SHELXL improve R1 values (<5%) .
  • Hydrogen Bonding : OLEX2 integration with SHELX enables visualization of weak C–H···O interactions critical for packing analysis .

Advanced: How can computational methods predict the biological activity of 1-(3-Methylquinolin-7-YL)ethan-1-one derivatives?

Methodological Answer:

  • Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with targets like cytochrome P450 (e.g., sterol 14α-demethylase), leveraging the acetyl group’s hydrogen-bonding potential .
  • QSAR Modeling : Hammett σ constants for substituents correlate with antimicrobial IC₅₀ values (R² >0.85), guiding analog design .
  • MD Simulations : GROMACS trajectories reveal conformational stability in aqueous vs. lipid bilayer environments, informing bioavailability predictions .

Advanced: How should researchers address contradictions between theoretical and experimental NMR data for this compound?

Methodological Answer:

  • Solvent Artifacts : DMSO-d₆ may cause peak broadening; replicate experiments in CDCl₃ to verify splitting patterns .
  • DFT Calculations : Gaussian09 simulations (B3LYP/6-311+G(d,p)) predict chemical shifts, with deviations >0.5 ppm indicating unaccounted tautomerism .
  • Dynamic Effects : Variable-temperature NMR (VT-NMR) at 25–60°C identifies slow exchange processes (e.g., keto-enol tautomerism) via coalescence points .

Basic: What are the key safety considerations when handling 1-(3-Methylquinolin-7-YL)ethan-1-one in laboratory settings?

Methodological Answer:

  • PPE Requirements : Nitrile gloves and fume hoods are mandatory due to potential skin/eye irritation (GHS Category 2B) .
  • Waste Disposal : Neutralize acylating agents with 10% NaOH before aqueous disposal to prevent exothermic reactions .
  • Spill Management : Absorb with vermiculite, avoid combustible materials (flash point ~150°C), and ventilate to prevent vapor accumulation .

Advanced: What strategies mitigate byproduct formation during large-scale synthesis?

Methodological Answer:

  • Flow Chemistry : Continuous microreactors reduce residence time, suppressing dimerization (e.g., bis-acylated byproducts) .
  • In situ Monitoring : ReactIR tracks acyl chloride intermediates, enabling real-time quenching with NaHCO₃ to prevent over-acylation .
  • Catalyst Recycling : Immobilized ionic liquids (e.g., [BMIM]Cl-AlCl₃) recover >90% Lewis acid catalysts, reducing waste .

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